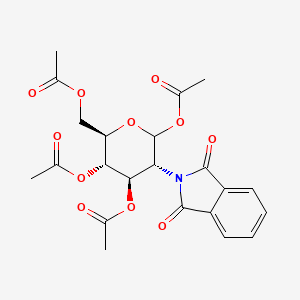

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose typically involves the acetylation of 2-deoxy-2-N-phthalimido-D-glucopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition of the product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-2-N-phthalimido-D-glucopyranose.

Substitution: The phthalimido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions to facilitate the substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

The unique structure of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose allows it to function as a potential carrier for drug delivery. Its ability to mimic natural sugars enables it to interact with glucose transporters (GLUTs), facilitating the targeted delivery of therapeutic agents to specific tissues, particularly in cancer treatment. Research has shown that modifications of glucose derivatives can enhance their affinity for GLUTs, thus improving the efficacy of drug delivery systems .

Boron Neutron Capture Therapy (BNCT)

Recent studies have explored the use of carbohydrate-based compounds like this compound as delivery agents in BNCT. This therapy targets cancer cells using boron-containing compounds that selectively accumulate in tumor tissues. The carbohydrate moiety aids in the selective uptake of boron compounds by cancer cells via GLUTs, enhancing therapeutic outcomes .

Synthesis of Glycosyl Donors

This compound serves as a glycosyl donor in glycosylation reactions due to its protective groups that allow for selective reactions. The phthalimido group provides stability during synthesis while enabling further functionalization of the glucopyranose unit. This property is essential for developing complex carbohydrates and glycoconjugates used in various biochemical applications .

Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and antitumor properties. The modification at the 2-position with a phthalimido group enhances the interaction with biological targets compared to unmodified glucopyranose derivatives. Studies are ongoing to elucidate the mechanisms behind these activities and their potential therapeutic applications .

Case Study 1: Drug Delivery Enhancement

In a study published in Molecules, researchers synthesized various derivatives of D-glucose to assess their effectiveness as drug delivery agents targeting cancer cells. The study found that compounds similar to this compound exhibited improved GLUT affinity and cellular uptake compared to traditional drug carriers .

Case Study 2: BNCT Efficacy

A clinical trial investigated the use of carbohydrate-based boron compounds for BNCT in patients with head and neck cancers. The results indicated that patients receiving treatments with modified glucopyranose derivatives showed enhanced tumor localization of boron agents compared to those receiving standard treatments .

Wirkmechanismus

The mechanism of action of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose involves its role as an acyl donor in chemical reactions. The acetyl groups can be transferred to other molecules, facilitating the synthesis of complex compounds. The phthalimido group provides stability and specificity in reactions, allowing for targeted modifications of the glucopyranose structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose

Uniqueness

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is unique due to its specific combination of acetyl and phthalimido groups, which provide both reactivity and stability. This makes it particularly useful in the synthesis of glycopeptide antibiotics and other complex molecules.

Biologische Aktivität

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is a derivative of glucopyranose that has garnered interest in biochemical and pharmaceutical research due to its structural properties and biological activities. This compound is characterized by the presence of a phthalimido group at the C-2 position and multiple acetyl groups, which influence its interactions with biological systems.

The molecular formula of this compound is C22H23NO11, with a molecular weight of approximately 477.42 g/mol. It is typically presented as a crystalline powder with a melting point around 200°C .

Chemical Structure

The structure of the compound can be summarized as follows:

- CAS Number : 10022-13-6

- InChI Key : DUXJAHFLYZUOPT-ACMVSEJYSA-N

- SMILES : CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

The biological activity of this compound primarily stems from its ability to mimic glucose. This compound acts as a competitive inhibitor in various metabolic pathways, particularly glycolysis. Upon entering cells via glucose transporters (GLUT1 and GLUT4), it is phosphorylated to form 2-deoxy-D-glucose-6-phosphate (2-DG6P). This metabolite accumulates intracellularly and inhibits key enzymes such as hexokinase and phosphoglucose isomerase, leading to reduced ATP production and subsequent cell death .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to:

- Inhibit Tumor Growth : By disrupting glycolytic pathways in cancer cells, it effectively starves them of energy and inhibits proliferation.

- Induce Apoptosis : The accumulation of 2-DG6P leads to increased production of reactive oxygen species (ROS), which can trigger apoptotic pathways .

In vitro studies have indicated that this compound can sensitize cancer cells to other therapeutic agents by enhancing their cytotoxic effects through metabolic interference .

Study on Glioblastoma Cells

A notable study investigated the effects of this compound on glioblastoma cells. The results showed that treatment with this compound led to:

- Reduced Cell Viability : A significant decrease in cell viability was observed compared to untreated controls.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited G0/G1 phase arrest, indicating disrupted cell cycle progression.

| Treatment | Cell Viability (%) | G0/G1 Phase Arrest (%) |

|---|---|---|

| Control | 100 | 30 |

| 2-DG | 45 | 70 |

This data underscores the potential utility of this compound in targeting aggressive cancer types where traditional therapies may fail.

Synergistic Effects with Chemotherapeutics

Another study explored the synergistic effects of combining this compound with standard chemotherapeutics. The combination therapy resulted in enhanced apoptosis rates compared to monotherapy approaches.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJAHFLYZUOPT-SWHXLWHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.